molecular formula C33H34NO4P B15200376 Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B15200376
M. Wt: 539.6 g/mol
InChI Key: DRPNADVMTMEWQY-GVXFMRKGSA-N
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Description

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound This compound is notable for its unique structural features, which include multiple phenyl groups and a dioxaphosphepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the following steps:

    Formation of the Dioxaphosphepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxaphosphepin ring.

    Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions, often using phenyl halides and a suitable base.

    Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, facilitating various catalytic processes. The dioxaphosphepin ring system provides a stable framework that enhances its reactivity and selectivity.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used ligand in catalysis.

    Tetraphenylphosphonium chloride: Known for its applications in phase-transfer catalysis.

    Hexaphenylphosphoramide: Utilized in organic synthesis and catalysis.

Uniqueness: Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine stands out due to its unique dioxaphosphepin ring system, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.

Properties

Molecular Formula

C33H34NO4P

Molecular Weight

539.6 g/mol

IUPAC Name

(3aS,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30+,39?

InChI Key

DRPNADVMTMEWQY-GVXFMRKGSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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